molecular formula C12H22N4O B11781634 1-Cyclohexyl-5-(4-methoxybutyl)-1H-tetrazole

1-Cyclohexyl-5-(4-methoxybutyl)-1H-tetrazole

Cat. No.: B11781634
M. Wt: 238.33 g/mol
InChI Key: UBDFARFWDVWXNC-UHFFFAOYSA-N
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Description

1-Cyclohexyl-5-(4-methoxybutyl)-1H-tetrazole is a chemical compound belonging to the tetrazole family Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-5-(4-methoxybutyl)-1H-tetrazole typically involves the reaction of cyclohexylamine with 4-methoxybutyl isocyanide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Common solvents used in this synthesis include ethanol and dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization and distillation are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-5-(4-methoxybutyl)-1H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The tetrazole ring can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of cyclohexyl-5-(4-methoxybutyl)-1H-tetrazole-oxide.

    Reduction: Formation of cyclohexyl-5-(4-methoxybutyl)-1H-tetrazole-hydride.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

1-Cyclohexyl-5-(4-methoxybutyl)-1H-tetrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties, such as corrosion resistance and thermal stability.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-5-(4-methoxybutyl)-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in biological systems. This binding can modulate the activity of these targets, leading to various biological effects. The cyclohexyl and methoxybutyl groups contribute to the compound’s lipophilicity and ability to cross cell membranes, enhancing its bioavailability.

Comparison with Similar Compounds

1-Cyclohexyl-5-(4-methoxybutyl)-1H-tetrazole can be compared with other tetrazole derivatives, such as:

    1-Phenyl-5-(4-methoxybutyl)-1H-tetrazole: Similar structure but with a phenyl group instead of a cyclohexyl group.

    1-Cyclohexyl-5-(4-methoxyphenyl)-1H-tetrazole: Similar structure but with a methoxyphenyl group instead of a methoxybutyl group.

Uniqueness: The presence of both cyclohexyl and methoxybutyl groups in this compound imparts unique chemical and physical properties, such as enhanced lipophilicity and potential for diverse biological activities. These features distinguish it from other tetrazole derivatives and make it a valuable compound for various applications.

Properties

Molecular Formula

C12H22N4O

Molecular Weight

238.33 g/mol

IUPAC Name

1-cyclohexyl-5-(4-methoxybutyl)tetrazole

InChI

InChI=1S/C12H22N4O/c1-17-10-6-5-9-12-13-14-15-16(12)11-7-3-2-4-8-11/h11H,2-10H2,1H3

InChI Key

UBDFARFWDVWXNC-UHFFFAOYSA-N

Canonical SMILES

COCCCCC1=NN=NN1C2CCCCC2

Origin of Product

United States

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